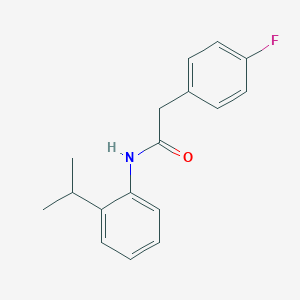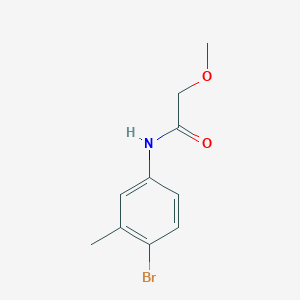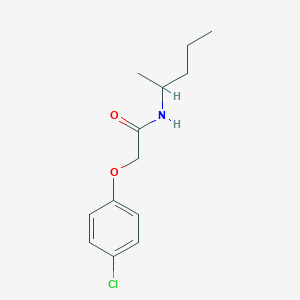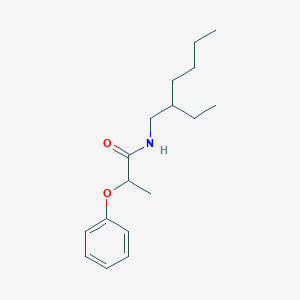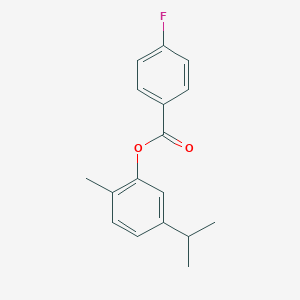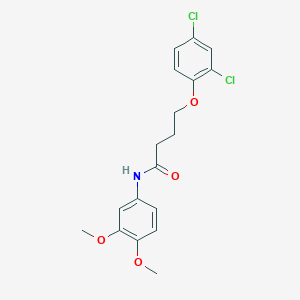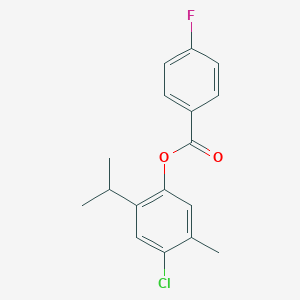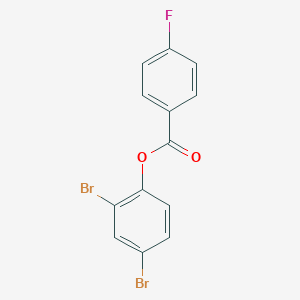
4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is commonly referred to as 'Mocetinostat' and is known for its ability to inhibit the activity of histone deacetylases (HDACs). In
作用机制
Mocetinostat is a selective inhibitor of 4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate, specifically targeting HDAC1, HDAC2, and HDAC3. By inhibiting the activity of these enzymes, Mocetinostat promotes the acetylation of histones, leading to the re-expression of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Mocetinostat has been shown to have potent anti-tumor activity in preclinical studies. In addition to its ability to induce apoptosis in cancer cells, Mocetinostat has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Mocetinostat has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
实验室实验的优点和局限性
One of the major advantages of Mocetinostat is its selectivity for HDAC1, HDAC2, and HDAC3. This selectivity reduces the risk of off-target effects and toxicity, making Mocetinostat a promising candidate for cancer therapy. However, like many other cancer therapies, Mocetinostat has limitations. For example, the development of drug resistance is a common problem in cancer therapy, and Mocetinostat is not immune to this issue.
未来方向
There are several future directions for research on Mocetinostat. One area of interest is the development of combination therapies that incorporate Mocetinostat with other cancer therapies. Another area of interest is the development of more potent and selective HDAC inhibitors. Additionally, further research is needed to understand the mechanisms underlying drug resistance and to develop strategies to overcome this issue.
合成方法
The synthesis of Mocetinostat involves the reaction of 4-methylcoumarin-7-carboxylic acid with thionyl chloride to form 4-methylcoumarin-7-yl chloride. This intermediate compound is then reacted with 4-fluorobenzenesulfonyl chloride to obtain 4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate.
科学研究应用
Mocetinostat has been extensively studied for its potential applications in cancer therapy. 4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate are enzymes that play a critical role in regulating gene expression, and their overexpression has been linked to the development of various types of cancer. Mocetinostat works by inhibiting the activity of 4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate, leading to the re-expression of tumor suppressor genes and the induction of apoptosis in cancer cells.
属性
分子式 |
C16H11FO5S |
|---|---|
分子量 |
334.3 g/mol |
IUPAC 名称 |
(4-methyl-2-oxochromen-7-yl) 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C16H11FO5S/c1-10-8-16(18)21-15-9-12(4-7-14(10)15)22-23(19,20)13-5-2-11(17)3-6-13/h2-9H,1H3 |
InChI 键 |
RTXKKTIXZAQVHJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)F |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



